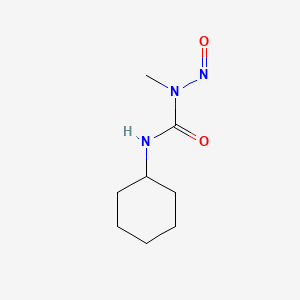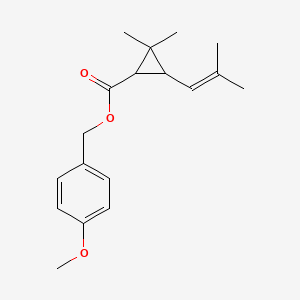
(4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylate group, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
科学研究应用
Chemistry
In chemistry, (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the methoxyphenyl group could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The cyclopropane ring can also influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)methyl 2,2-dimethylcyclopropane-1-carboxylate: Lacks the 2-methylprop-1-enyl group, which may affect its reactivity and applications.
(4-Methoxyphenyl)methyl 3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate: Similar structure but different substitution pattern on the cyclopropane ring.
Uniqueness
The presence of both the methoxyphenyl group and the 2-methylprop-1-enyl group in (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate makes it unique
属性
CAS 编号 |
5434-14-0 |
|---|---|
分子式 |
C18H24O3 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H24O3/c1-12(2)10-15-16(18(15,3)4)17(19)21-11-13-6-8-14(20-5)9-7-13/h6-10,15-16H,11H2,1-5H3 |
InChI 键 |
APKUABFBZYGPPH-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


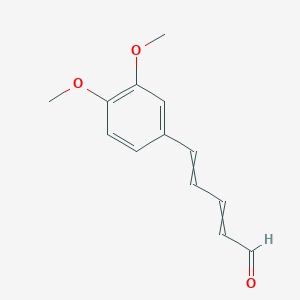


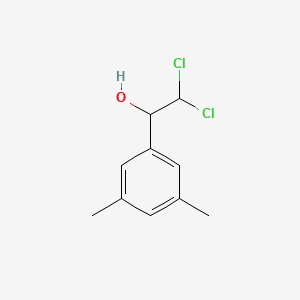

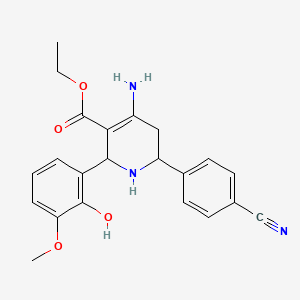

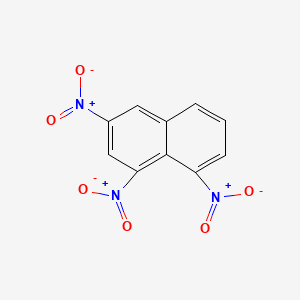
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
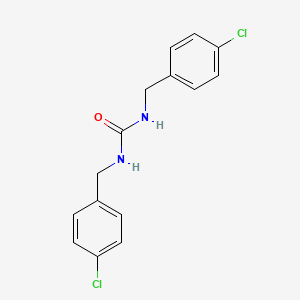

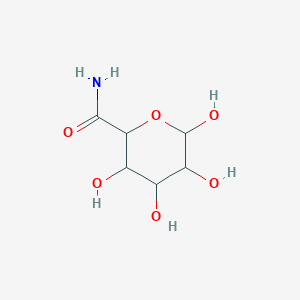
![{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
